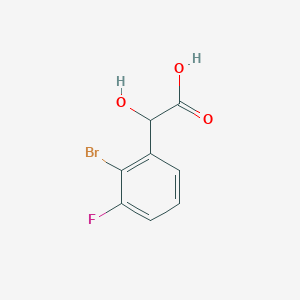
2-(4-Propylphenyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Propylphenyl)azepane is an organic compound with the molecular formula C15H23N It is a nitrogen-containing heterocycle, specifically an azepane derivative, which features a seven-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Propylphenyl)azepane can be achieved through several methods. One common approach involves the dearomative ring expansion of nitroarenes. This process is mediated by blue light and occurs at room temperature, transforming a six-membered benzenoid framework into a seven-membered ring system . Another method involves the hydrogenolysis of intermediate compounds to yield the desired azepane .
Industrial Production Methods: Industrial production of this compound typically involves bulk custom synthesis. Companies like ChemScene provide this compound for research purposes, ensuring high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Propylphenyl)azepane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert nitro groups to amines or reduce other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents like halogens or alkyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated azepanes.
Aplicaciones Científicas De Investigación
2-(4-Propylphenyl)azepane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(4-Propylphenyl)azepane involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor by binding to active sites on enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Azepane: A seven-membered ring compound with the formula (CH2)6NH.
Oxepane: A seven-membered ring compound containing an oxygen atom.
Silepane: A seven-membered ring compound containing a silicon atom.
Phosphepane: A seven-membered ring compound containing a phosphorus atom.
Thiepane: A seven-membered ring compound containing a sulfur atom.
Uniqueness: 2-(4-Propylphenyl)azepane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propylphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C15H23N |
|---|---|
Peso molecular |
217.35 g/mol |
Nombre IUPAC |
2-(4-propylphenyl)azepane |
InChI |
InChI=1S/C15H23N/c1-2-6-13-8-10-14(11-9-13)15-7-4-3-5-12-16-15/h8-11,15-16H,2-7,12H2,1H3 |
Clave InChI |
VIBDKWSUYFPCQM-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)C2CCCCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13533806.png)







![Tert-butyl4-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13533851.png)


![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonamide](/img/structure/B13533862.png)


